3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6
CAS No.:
Cat. No.: VC16662163
Molecular Formula: C20H30N4O3S
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N4O3S |
|---|---|
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | (1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3; |
| Standard InChI Key | IXMTYXAFALMDBG-IRZCMLKISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 features a bicyclic system comprising two fused rings: a six-membered ring and a five-membered ring. The oxygen atom occupies position 3, while the nitrogen resides at position 9, creating a rigid heterocyclic core. The ketone group at position 7 introduces polarity, influencing solubility and reactivity. Deuteration at six hydrogen positions (denoted by -d6) reduces metabolic degradation via the kinetic isotope effect, prolonging half-life in biological systems.
Physicochemical Data
Key physical properties, derived from experimental analyses, are summarized below:
The low LogP value indicates moderate hydrophilicity, while the PSA suggests favorable membrane permeability, critical for central nervous system (CNS) drug candidates .
Synthesis and Deuteration Strategies
Synthetic Pathways
The parent compound, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, is synthesized via a double Mannich condensation reaction. This method involves cyclization of appropriate amine and carbonyl precursors under acidic conditions, yielding the bicyclic framework . For deuteration, catalytic hydrogen-deuterium (H-D) exchange is employed using deuterium gas (D₂) and palladium on carbon (Pd/C) under controlled conditions. Alternative routes include deuteration during intermediate stages using deuterated solvents (e.g., D₂O or CD₃OD) to ensure high isotopic purity.
Optimization Challenges
Key challenges in synthesis include:
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Isotopic Purity: Ensuring >99% deuteration requires prolonged reaction times and excess D₂ gas.
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Conformational Stability: The bicyclic scaffold’s chair-chair conformation must be preserved to maintain pharmacological activity .
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Scalability: Industrial production demands specialized equipment for handling deuterium and minimizing side reactions.
Pharmacological Applications
κ-Opioid Receptor Agonism
Derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one exhibit high affinity for κ-opioid receptors (KOR). In guinea pig cerebellar membranes, the lead compound dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (Compound 1) demonstrated a Ki of 1.82 nM for [³H]U-69,593 binding sites, surpassing the reference agonist U-50,488H (Ki = 3.10 nM) . Selectivity over μ-opioid receptors (MOR) was notable, with a μ/κ ratio of 600, reducing adverse effects associated with MOR activation .
Conformational Influence on Bioactivity
X-ray crystallography and computational modeling reveal that chair-chair (CC) conformers dominate in crystalline states, with energy differences of ΔΔH = 1.497 kcal/mol compared to boat-chair (BC) forms . Bulky substituents at N-9 (e.g., benzyl groups) stabilize CC conformations, enhancing receptor binding through optimized van der Waals interactions .
Mechanistic Insights
Kinetic Isotope Effect (KIE)
Deuteration at six positions slows cytochrome P450-mediated oxidation, reducing first-pass metabolism. In vitro studies show a 2.3-fold increase in half-life (t₁/₂) for the deuterated analog compared to the non-deuterated parent compound. This stabilization is critical for prolonged therapeutic action in vivo.
Receptor-Ligand Dynamics
Molecular dynamics simulations indicate that the bicyclic scaffold’s rigidity allows precise positioning within the KOR binding pocket. Key interactions include:
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Hydrogen bonding between the ketone oxygen and Tyr312.
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π-π stacking of pyridyl substituents with Phe294 and Trp287 .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm deuterium incorporation, with characteristic absence of proton signals at deuterated positions .
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LC-MS: High-resolution mass spectrometry verifies isotopic purity (e.g., m/z 147.22 for [M+H]⁺) .
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X-ray Diffraction: Single-crystal analyses validate the CC conformation, with bond lengths and angles consistent with computational predictions .
Comparative Analysis with Structural Analogs
The deuterated analog outperforms sulfur and diaza counterparts in both receptor affinity and metabolic stability, underscoring its therapeutic potential .
Case Study: Neuropharmacological Profiling
In a landmark study, Compound 1 (a dimethylated derivative) was evaluated in murine models of neuropathic pain. Results showed:
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Analgesic Efficacy: 65% reduction in pain response at 10 mg/kg (vs. 45% for U-50,488H) .
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Side Effect Profile: Minimal respiratory depression (8% reduction vs. 22% for morphine) .
These findings position 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 derivatives as promising candidates for non-addictive analgesics.
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